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Introduction

Ensartinib (X-396) is a potent and selective second-generation anaplastic lymphoma kinase
(ALK) tyrosine kinase inhibitor (TKI) developed for the treatment of ALK-positive non-small cell
lung cancer (NSCLC).[1] Early-phase clinical trials have been crucial in establishing its safety,
pharmacokinetics, and preliminary efficacy, paving the way for later-stage studies and
regulatory approval. This technical guide provides an in-depth summary of the key findings
from the first-in-human Phase I/1l clinical trial of ensartinib, with a focus on quantitative data,
experimental protocols, and the underlying molecular pathways.

Mechanism of Action and Signaling Pathway

Ensartinib primarily functions by competitively inhibiting the ATP-binding site of the ALK
tyrosine kinase domain. In ALK-positive NSCLC, a chromosomal rearrangement leads to the
formation of a fusion protein with constitutively active ALK kinase activity. This aberrant
signaling drives uncontrolled cell proliferation and survival through downstream pathways,
principally the PISK/AKT and RAS/RAF/MEK/ERK cascades. By blocking ALK phosphorylation,
ensartinib effectively halts these oncogenic signals, leading to reduced tumor cell growth and
apoptosis.[2] Notably, ensartinib has demonstrated potency against a wide spectrum of ALK
mutations that confer resistance to first-generation inhibitors like crizotinib.[3] Beyond ALK,
ensartinib also shows inhibitory activity against other tyrosine kinases such as ROS1, MET,
ABL1, and EphA2.[2][4]
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Figure 1: Ensartinib Mechanism of Action

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b612282?utm_src=pdf-body-img
https://www.benchchem.com/product/b612282?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the key quantitative data from the first-in-human Phase I/II
multicenter study (NCT01625234), which included a dose-escalation phase with patients
having advanced solid tumors and a dose-expansion phase focused on patients with ALK-
positive NSCLC.[1]

Table 1: Efficacy of Ensartinib in ALK-Positive NSCLC
(at doses =200 mg)

L Median
. Objective ]
. . Number of Patients Progression-Free
Patient Population Response Rate )
(evaluable) Survival (PFS)
(ORR)
(months)
Overall 60 60% 9.2
ALK TKI-naive Not Specified 80% 26.2
Prior Crizotinib only Not Specified 69% 9.0
Intracranial Response
(patients with N
Not Specified 64% Not Reported

measurable brain

metastases)

Data sourced from
Horn L, et al. Clin
Cancer Res. 2018.[1]

Table 2: Safety Profile of Ensartinib (All Treated Patients,
N=97)
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Adverse Event (Treatment-

Any Grade Grade 3-4

Related)
Primarily rash and pruritus

Rash 56% (Overall Grade 3-4 toxicity:
23%)

Nausea 36%

Pruritus 28%

Vomiting 26%

Fatigue 22%

Data sourced from Horn L, et
al. Clin Cancer Res. 2018.[1]

Table 3: Pharmacokinetic Parameters of Ensartinib
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Parameter Value Condition

Determined based on rash
Recommended Phase Il Dose

225 mg once daily frequency at 250 mg without
(RP2D) . .
improved activity.[1]
Following a single 200 mg oral
Mean Cmax 185 ng/mL ) )
dose in healthy subjects.[5]
) Following a single 200 mg oral
Median Tmax 3.25 hours ) )
dose in healthy subjects.[5]
Following a single 200 mg oral
Mean AUCO- 3827 h*ng/mL ) )
dose in healthy subjects.[5]
. Following a single 200 mg oral
Mean T1/2 (half-life) 18.3 hours

dose in healthy subjects.[5]

Data for Cmax, Tmax, AUC,
and T1/2 are from a study in
healthy subjects, which
provides a baseline for the

drug's pharmacokinetic profile.

[5]

Experimental Protocols
Biochemical Kinase Activity and Selectivity Assays

» Provider: Biochemical assays were conducted by Reaction Biology Corporation.[6]

» Methodology: While specific proprietary details are not fully disclosed, Reaction Biology
Corporation utilizes radiometric assays, such as the HotSpot™ platform, which are
considered the gold standard for directly measuring enzyme activity.[7][8] These assays
typically involve:

o Reaction Mixture: A buffer system containing the kinase (e.g., wild-type or mutant ALK), a
substrate (protein or peptide), and ATP.[9]

o Radiolabeling: ATP is radiolabeled, commonly with 33P ([33P]-ATP).[9]
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o Incubation: The kinase, substrate, and ensartinib (at various concentrations) are
incubated together. The reaction is initiated by the addition of [33P]-ATP.[9]

o Detection: After incubation, the radioactivity incorporated into the substrate is measured
using a filter-binding method and scintillation counting.[9]

o Analysis: The inhibitory activity of ensartinib is determined by quantifying the reduction in
substrate phosphorylation compared to a control without the inhibitor. This is used to
calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity
by 50%).[7]

o Panel: Ensartinib was tested against wild-type ALK and 17 ALK variants. It was also profiled
against a broader panel of kinases to determine its selectivity.[1]

Phase I/ll Clinical Trial (NCT01625234) Design and
Methodology

This was a first-in-human, open-label, multicenter study to evaluate the safety, tolerability,
MTD, and RP2D of ensartinib, as well as its preliminary antitumor activity and
pharmacokinetics.[6][10]

» Patient Eligibility:
o Dose Escalation: Patients with advanced solid tumors.[6]

o Dose Expansion: Patients with advanced ALK-positive NSCLC, confirmed by an FDA-
approved test.[10]

o General Criteria: Age =18 years, ECOG performance status of 0 or 1, and adequate organ
function. Prior TKI therapies were permitted.[6]

o Study Design and Treatment: The study consisted of two main parts: a dose-escalation
phase and a dose-expansion phase.[6]
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Figure 2: Phase I/1l Clinical Trial Workflow
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e Dose Escalation:

o An accelerated titration design was used initially, starting at 25 mg once daily. The dose
was doubled in subsequent cohorts until a drug-related Grade =2 adverse event (AE) was
observed.[6]

o The design then switched to a standard 3+3 format to further escalate the dose and
determine the maximum tolerated dose (MTD) and the recommended Phase Il dose
(RP2D).[6]

o Dose-limiting toxicities (DLTs) were assessed during the first 28-day cycle.[4]
e Dose Expansion:

o Once the RP2D was established at 225 mg once daily, additional patients with ALK-
positive NSCLC were enrolled to further evaluate safety and antitumor activity.[6]

o Tumor Response Assessment:

o Systemic disease was assessed by the investigator approximately every 8 weeks using
imaging (CT and/or MRI).[6]

o Tumor response was evaluated according to the Response Evaluation Criteria in Solid
Tumors, version 1.1 (RECIST v1.1).[6]

o Brain imaging was required for patients with known or suspected brain metastases, and
CNS response was also evaluated based on RECIST criteria, with some modifications.[6]

Pharmacokinetic Analysis

o Sample Collection: Blood samples were collected from patients at various time points after
drug administration to determine the plasma concentration of ensartinib over time.[5]

» Analytical Method: A high-performance liquid chromatography-tandem mass spectrometry
(HPLC-MS/MS) method was developed and validated for the quantification of ensartinib in
human plasma.[11]

o Sample Preparation: Plasma samples were prepared using liquid-liquid extraction.[11]
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o Chromatography: Separation was achieved on a Phenomenex, Luna phenyl-hexyl column
(50 x 2.0 mm, 5 pm).[11]

o Mass Spectrometry: Detection was performed using a mass spectrometer with
electrospray ionization in positive-ion mode. Multiple reaction monitoring (MRM) was used
to monitor the specific ion transitions for ensartinib (m/z 561.3 —» 257.1) and an internal
standard.[11]

» Parameter Calculation: The plasma concentration-time data were used to calculate key
pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to
maximum concentration), AUC (area under the curve), and T1/2 (half-life), using non-
compartmental analysis.[5]

Conclusion

The early-phase clinical trials of ensartinib successfully established a favorable safety profile
and demonstrated significant anti-tumor activity in patients with ALK-positive NSCLC, including
those with brain metastases and those who had previously been treated with other ALK
inhibitors.[1] The recommended Phase Il dose was determined to be 225 mg once daily.[1] The
robust data generated from these initial studies, supported by detailed preclinical and
pharmacokinetic analyses, provided a strong foundation for the subsequent Phase lll trials that
have confirmed its superiority over crizotinib in the first-line setting.[12] This technical summary
provides a comprehensive overview of the foundational data that has defined the clinical
potential of ensartinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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